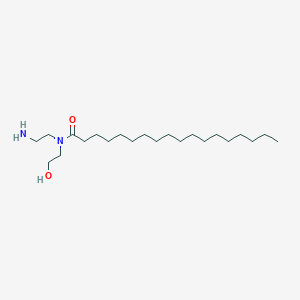
n-(2-aminoethyl)-n-(2-hydroxyethyl)octadecanamide
Description
n-(2-aminoethyl)-n-(2-hydroxyethyl)octadecanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of an octadecanamide backbone with additional functional groups, including an aminoethyl and a hydroxyethyl group
Properties
CAS No. |
120-41-2 |
|---|---|
Molecular Formula |
C22H46N2O2 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
N-(2-aminoethyl)-N-(2-hydroxyethyl)octadecanamide |
InChI |
InChI=1S/C22H46N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)24(19-18-23)20-21-25/h25H,2-21,23H2,1H3 |
InChI Key |
YLWQPJKQVUOINR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(CCN)CCO |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(CCN)CCO |
Other CAS No. |
120-41-2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-aminoethyl)-n-(2-hydroxyethyl)octadecanamide typically involves the reaction of octadecanoic acid with ethanolamine and ethylenediamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include:
- Octadecanoic acid
- Ethanolamine
- Ethylenediamine
- Catalysts such as sulfuric acid or hydrochloric acid
The reaction conditions often involve heating the reactants to a specific temperature and maintaining the reaction for a certain period to achieve optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
n-(2-aminoethyl)-n-(2-hydroxyethyl)octadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield octadecanoic acid derivatives, while reduction of the amide group may produce primary or secondary amines.
Scientific Research Applications
n-(2-aminoethyl)-n-(2-hydroxyethyl)octadecanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems, including its interactions with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the formulation of surfactants, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of n-(2-aminoethyl)-n-(2-hydroxyethyl)octadecanamide involves its interaction with specific molecular targets and pathways. The aminoethyl and hydroxyethyl groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity and function. The compound’s effects may be mediated through modulation of signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Octadecanamide: Lacks the aminoethyl and hydroxyethyl groups, resulting in different chemical properties and applications.
N-(2-aminoethyl)octadecanamide: Contains the aminoethyl group but lacks the hydroxyethyl group.
N-(2-hydroxyethyl)octadecanamide: Contains the hydroxyethyl group but lacks the aminoethyl group.
Uniqueness
n-(2-aminoethyl)-n-(2-hydroxyethyl)octadecanamide is unique due to the presence of both aminoethyl and hydroxyethyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile interactions with other molecules and enhances the compound’s utility in various fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


